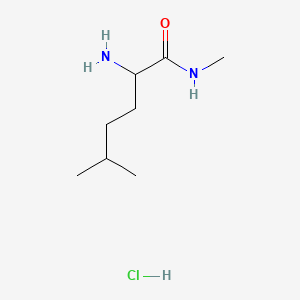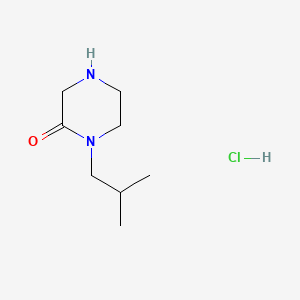
1-(2-Methylpropyl)piperazin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C8H16N2O·HCl It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)piperazin-2-one hydrochloride typically involves the reaction of 1-(2-Methylpropyl)piperazine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 1-(2-Methylpropyl)piperazine.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of 1-(2-Methylpropyl)piperazin-2-one.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2-Methylpropyl)piperazin-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Methylpropyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:
- 1-(2-Phenylethyl)piperazin-2-one hydrochloride
- 1-(3,5-Dimethylbenzyl)piperazin-2-one hydrochloride
- 1-(3-Methylbenzyl)piperazin-2-one hydrochloride
Uniqueness: The uniqueness of this compound lies in its specific substituent (2-Methylpropyl) on the piperazine ring, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further research in biology and medicine.
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
1-(2-methylpropyl)piperazin-2-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(2)6-10-4-3-9-5-8(10)11;/h7,9H,3-6H2,1-2H3;1H |
InChI Key |
CRCADKQIGYJOTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCNCC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


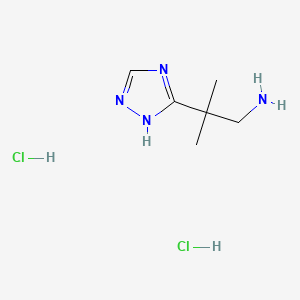
![1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride](/img/structure/B13463565.png)
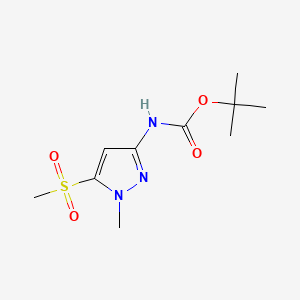
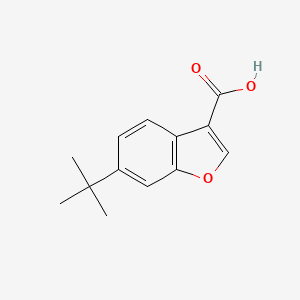
![(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)
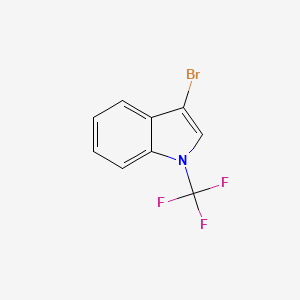
![rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13463596.png)
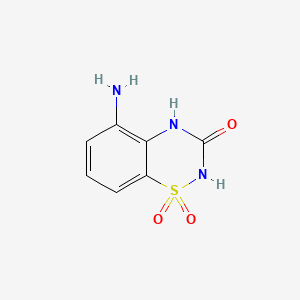
![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)
![7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13463615.png)

![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B13463635.png)
amine hydrochloride](/img/structure/B13463641.png)
